molecular formula C12H10BrNO3 B13888108 1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid

1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid

Cat. No.: B13888108
M. Wt: 296.12 g/mol
InChI Key: VOVYNNUQNGVYLG-UHFFFAOYSA-N
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Description

1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at position 1, a bromine atom at position 6, a methyl group at position 5, and a carboxylic acid group at position 3 on the indole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-6-bromo-5-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a brominated and methylated phenylhydrazine derivative and an appropriate acetylated ketone.

    Step 1: Synthesis of 6-bromo-5-methylphenylhydrazine.

    Step 2: Fischer indole synthesis using the above phenylhydrazine and an acetylated ketone.

    Step 3: Introduction of the carboxylic acid group at position 3 through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine atom at position 6 can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Carboxylation/Decarboxylation: The carboxylic acid group can be modified through carboxylation or decarboxylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

    Carboxylation: Carbon dioxide (CO₂) in the presence of a base can be used for carboxylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted indoles.

Scientific Research Applications

1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-6-bromo-5-methylindole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-5-methylindole-3-carboxylic acid: Lacks the bromine atom at position 6.

    6-Bromoindole-3-carboxylic acid: Lacks the acetyl and methyl groups.

    5-Methylindole-3-carboxylic acid: Lacks the acetyl and bromine groups.

Uniqueness

1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the acetyl and methyl groups influence its overall stability and solubility.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

1-acetyl-6-bromo-5-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-3-8-9(12(16)17)5-14(7(2)15)11(8)4-10(6)13/h3-5H,1-2H3,(H,16,17)

InChI Key

VOVYNNUQNGVYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N(C=C2C(=O)O)C(=O)C

Origin of Product

United States

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